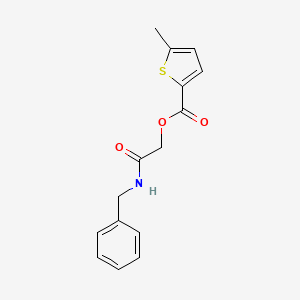

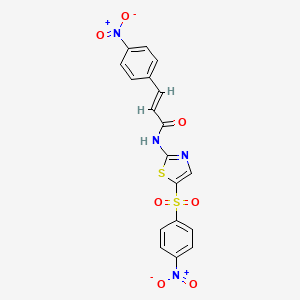

![molecular formula C20H18N6O2 B2800008 N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 897622-68-3](/img/structure/B2800008.png)

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrazoles are a class of synthetic organic compounds that consist of a 5-membered ring of four nitrogen atoms and one carbon atom . They play a very important role in medicinal and pharmaceutical applications . Indoles, on the other hand, are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . They are widely distributed in the natural world and are important in many pharmaceuticals .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

Tetrazoles are a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

1H-Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research efforts have been directed towards synthesizing derivatives of N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide and investigating their structural properties. For instance, the synthesis of indole and tetrazole derivatives involves complex reactions aiming to explore the chemical properties and potential biological activities of these compounds. The detailed structural analysis through NMR, IR, and X-ray crystallography provides insights into the molecular configuration and the potential for further chemical modifications (Skladchikov, Suponitskii, & Gataullin, 2013).

Biological Activity

Several studies have focused on the biological evaluation of tetrazole and indole derivatives, identifying potential anticancer, antimicrobial, and anticonvulsant activities. These compounds have been tested against various cancer cell lines and bacteria to assess their efficacy and selectivity. For example, some tetrazole derivatives have shown selective cytotoxicity against cancer cells, indicating potential as anticancer agents. The process of synthesizing these compounds often involves the reaction of specific precursors under controlled conditions, followed by biological testing to determine their activity profiles (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Safety and Hazards

Orientations Futures

The development of new tetrazole and indole derivatives continues to be an active area of research in medicinal chemistry due to their wide range of biological activities . Future work could focus on optimizing the synthesis process and exploring the potential therapeutic applications of these compounds .

Propriétés

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O2/c1-12-7-8-14(9-13(12)2)26-18(23-24-25-26)11-22-20(28)19(27)16-10-21-17-6-4-3-5-15(16)17/h3-10,21H,11H2,1-2H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCIISHZZNDRFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B2799926.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799934.png)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine](/img/structure/B2799937.png)

![3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2799939.png)

![3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2799941.png)

![N-(1-Cyanocyclohexyl)-2-[(3R,4S)-3-(dimethylamino)-4-(triazol-1-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2799944.png)

![4-[2-(4-fluorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2799948.png)